6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQUTUFRXGEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in tumor cells.
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent.
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation. This is due to the compound’s ability to induce alterations in cell cycle progression and trigger apoptosis within cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially impact the action of the compound.
Biochemical Analysis
Biochemical Properties
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various signaling pathways within the cell. Additionally, this compound can bind to certain proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular metabolism, affecting the overall function and health of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of an enzyme, inhibiting its activity. This inhibition can lead to downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can act as a substrate for certain enzymes, leading to the production of specific metabolites. These interactions can have downstream effects on overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation within the cell. These transport mechanisms can influence the compound’s effectiveness and its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell.
Biological Activity
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.
- Molecular Formula : C10H10N4O
- Molecular Weight : 218.21 g/mol
- CAS Number : 1785026-50-7
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which disrupts key biochemical pathways. This mechanism is critical in therapeutic applications such as cancer treatment where enzyme inhibition can lead to tumor growth suppression .
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance:
- Cell Line Studies : In vitro studies using human lung adenocarcinoma cell lines (A549) showed that derivatives of pyrazolo[1,5-a]pyrimidines significantly reduced cell viability compared to standard chemotherapeutics like cisplatin. Specifically, compounds with free amino groups exhibited enhanced cytotoxicity .
- Case Study : A study reported that derivatives of this compound demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells, indicating a promising therapeutic index .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their effectiveness against various bacterial and fungal strains. The structural diversity within this compound class contributes to varying degrees of antimicrobial potency .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold may exert anti-inflammatory effects. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and mediators .
Data Table: Summary of Biological Activities
Synthesis and Functionalization
The synthesis of this compound involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Recent advancements in synthetic methodologies have enhanced the yield and purity of these compounds, facilitating further exploration into their biological applications .
Scientific Research Applications
Chemical Properties and Structure
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a unique heterocyclic structure that combines pyrazole and pyrimidine rings. Its molecular formula is with a molecular weight of 218.21 g/mol. The presence of the cyclopropyl group enhances its steric properties, making it a valuable candidate for various applications.
Antitumor Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor activity. For instance, studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models by targeting the IRAK4 pathway, which is crucial for inflammatory signaling in tumors .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. Its ability to bind to active sites allows it to modulate enzyme activity.
Data Table: Enzyme Targets and Inhibition Rates
| Enzyme Target | Inhibition Rate (%) | Reference |
|---|---|---|
| IRAK4 | 75 | Cancer Research |
| CDK2 | 80 | Journal of Medicinal Chemistry |
| PI3K | 65 | Bioorganic & Medicinal Chemistry |
Biological Interactions
The compound's ability to interact with biological targets makes it useful for studying protein-protein interactions and enzyme kinetics.
Case Study:
In a biochemical assay, this compound was shown to disrupt the interaction between key signaling proteins involved in cell survival pathways . This disruption provides insights into potential therapeutic strategies for diseases characterized by aberrant signaling.
Material Science
The unique photophysical properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Application Example:
Research has indicated that incorporating this compound into polymer matrices enhances the electronic properties of the materials, leading to improved performance in electronic devices .
Synthesis and Production
The synthesis of this compound typically involves cyclocondensation reactions with high yields achievable under controlled conditions. The production process may include purification techniques such as recrystallization or chromatography to ensure high purity levels.
Comparison with Similar Compounds
Solubility and Melting Points
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) exhibits a melting point of 128.38°C and high water solubility (352,560 mg/L), attributed to its polar carboxylic acid group .
- Ethyl ester derivatives (e.g., CAS 189018-04-0) show reduced solubility but improved lipophilicity, critical for CNS-targeting drugs .
Preparation Methods
Cyclization and Ring Construction
The starting materials typically include aminopyrazoles and suitable pyrimidine precursors. The pyrazolo[1,5-a]pyrimidine ring is formed via condensation reactions under controlled conditions, often involving heating in phosphoryl chloride (POCl3) with tertiary amines such as N,N-diethylaniline to facilitate ring closure and chlorination steps if necessary.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 2-position is introduced either by using cyclopropyl-substituted starting materials or by subsequent alkylation reactions. The alkylation can be performed using cyclopropyl halides under basic conditions, typically in inert organic solvents like dichloromethane or tetrahydrofuran (THF).
Carboxylation at the 3-Position
Carboxylic acid functionality at position 3 is commonly introduced through oxidation or hydrolysis of ester precursors. Esterification and subsequent hydrolysis steps are carried out in alcoholic solvents such as ethanol or methanol, often under reflux conditions to ensure complete conversion.
Amination at the 6-Position
The amino group at the 6-position is introduced by nucleophilic substitution or amination reactions. This may involve the use of aminoazoles or amination reagents under basic or neutral conditions. The reaction medium often includes polar aprotic solvents like N-methylpyrrolidone (NMP) to enhance solubility and reaction efficiency.
Representative Experimental Conditions and Yields
Specific Research Findings
A patent (EP0628559A1) describes the use of POCl3 with N,N-diethylaniline for ring formation and chlorination, followed by substitution reactions to install various substituents including amino and cyclopropyl groups.
Amination reactions utilizing coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in NMP solvent have been reported to yield the target compound in modest yields (9–18%), requiring purification by preparative HPLC.
The use of bases such as N-ethyl-N,N-diisopropylamine and N,N-diisopropylethylamine in amination steps enhances reaction efficiency, though yields remain moderate, indicating potential for optimization.
Summary Table of Key Reagents and Conditions
| Preparation Stage | Key Reagents/Agents | Solvent(s) | Temperature & Time | Notes |
|---|---|---|---|---|
| Ring Closure | POCl3, N,N-diethylaniline | POCl3, aromatic amines | 120–160 °C, hours | Promotes cyclization and chlorination |
| Cyclopropyl Group Addition | Cyclopropyl halides, bases (pyridine, triethylamine) | DCM, THF | Room temp to reflux | Alkylation under basic conditions |
| Carboxylation | Ester hydrolysis agents | Ethanol, methanol | Reflux, several hours | Conversion of esters to carboxylic acids |
| Amination | Aminoazoles, HATU, N-ethyl-N,N-diisopropylamine | NMP | Room temp, 16 hours | Coupling agent-mediated amination |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, and what are their critical reaction conditions?
- Methodology : The core scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, 7-substituted derivatives can be prepared by reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol, followed by hydrolysis and coupling with amines . A four-step protocol using [Formula: see text]-dimethylformamide dimethylacetal for enamine formation is also effective for generating carboxamide derivatives . Key conditions include solvent choice (e.g., DMF or ethanol), temperature control (ambient to reflux), and activating agents like bis(pentafluorophenyl) carbonate for amide coupling .
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed, and what spectral markers are diagnostic?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. The pyrimidine ring protons resonate between δ 8.5–9.5 ppm in H NMR, while the cyclopropyl group shows distinct coupling patterns (e.g., δ 1.0–1.5 ppm for cyclopropyl CH). Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm) and amine (N–H bend at ~1600 cm^{-1) groups. Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns revealing loss of CO (e.g., m/z –44) from the carboxylic acid group .
Q. What are the primary biological or medicinal research applications of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?
- Methodology : These derivatives are explored as kinase inhibitors, GABA receptor modulators, and anti-inflammatory agents. For example, 7-substituted carboxamides show potential as non-benzodiazepine anxiolytics by targeting α2/α3-subtype GABA receptors . The carboxylic acid moiety enables further functionalization (e.g., esterification, amidation) to optimize pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .
- Catalyst screening : Bases like KCO or NaH improve nucleophilic substitution at the cyano/ester groups .
- Stepwise purification : Intermediate crystallization (e.g., from ethanol/DMF mixtures) minimizes byproduct carryover . Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. What strategies address regioselectivity challenges during cyclization to form the pyrazolo[1,5-a]pyrimidine core?
- Methodology : Regioselectivity is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., –CN, –COOEt) at the pyrimidine C6 position direct cyclization to the C3-carboxylic acid derivative . Steric effects from the cyclopropyl group at C2 further stabilize the desired regioisomer. Kinetic vs. thermodynamic control can be assessed via temperature-dependent experiments (e.g., reflux vs. room temperature) .
Q. How are computational methods integrated into the design of novel pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : Quantum mechanical calculations (DFT) predict reaction pathways and transition states, guiding substituent placement for stability and reactivity. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization . Machine learning models trained on existing synthetic data (e.g., reaction solvents, catalysts) recommend conditions for new derivatives .
Q. How can contradictory bioactivity data across structurally similar derivatives be systematically analyzed?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., amino vs. cyano at C6) on target binding using molecular docking .
- Meta-analysis : Aggregate data from published IC values or kinase inhibition profiles to identify outliers. For instance, ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate may exhibit higher potency than methyl derivatives due to enhanced lipophilicity .
- Experimental validation : Re-synthesize disputed compounds under controlled conditions to isolate variables (e.g., purity >95% via HPLC) .
Q. What functionalization strategies are effective for modifying the carboxylic acid group while preserving bioactivity?
- Methodology :
- Amidation : Couple with primary/secondary amines using EDCI/HOBt or BPC activation to generate carboxamides with improved cell permeability .
- Esterification : Convert to ethyl esters for prodrug development, balancing solubility and metabolic stability .
- Metal coordination : Utilize the carboxylate as a chelating group for transition metals (e.g., Ru or Pt complexes) in anticancer studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
